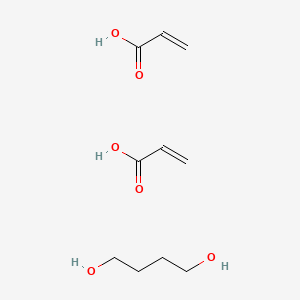

Butane-1,4-diol; 2-propenoic acid

CAS No.:

Cat. No.: VC18922679

Molecular Formula: C10H18O6

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O6 |

|---|---|

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | butane-1,4-diol;prop-2-enoic acid |

| Standard InChI | InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5) |

| Standard InChI Key | OASGATRVPUDXHX-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)O.C=CC(=O)O.C(CCO)CO |

Introduction

Chemical Identity and Structural Characteristics

Butane-1,4-diol (C₄H₁₀O₂) is a linear diol with hydroxyl groups at terminal positions, while 2-propenoic acid (C₃H₄O₂) is an α,β-unsaturated carboxylic acid. The reaction between these compounds yields 1,4-butanediol diacrylate (BDDA, C₁₀H₁₄O₄), a diester characterized by two acrylate groups. BDDA’s structure enables radical polymerization, making it indispensable in forming crosslinked polymer networks .

Key Structural Features:

-

Butane-1,4-diol: Provides a flexible four-carbon backbone, enhancing polymer chain mobility.

-

Acrylate Groups: Introduce reactive vinyl bonds for photopolymerization or thermal curing .

Synthesis and Production Methods

Industrial Synthesis of Butane-1,4-diol

Butane-1,4-diol is predominantly produced via catalytic hydrogenation of maleic anhydride derivatives. The Reppe synthesis, involving acetylene and formaldehyde, has been largely supplanted due to cost and safety concerns . Modern methods include:

-

Hydrogenation of Maleic Anhydride Esters:

-

Alternative Feedstocks:

Esterification with 2-Propenoic Acid

BDDA synthesis involves esterifying BDO with acrylic acid:

-

Conditions: Acid catalysis (e.g., sulfuric acid) under reflux, with azeotropic water removal .

-

Purity: Commercial BDDA achieves >99% purity, with viscosities of 8 cP at 25°C .

Physicochemical Properties

Data from experimental studies and safety reports highlight BDDA’s material characteristics :

| Property | Value |

|---|---|

| Molecular Weight | 198.22 g/mol |

| Density (25°C) | 1.051 g/mL |

| Melting Point | -7°C |

| Boiling Point (0.3 mmHg) | 83°C |

| Refractive Index (n₂₀/D) | 1.456 |

| Vapor Pressure (80°C) | 0.83 hPa |

| Water Solubility | 16.3 g/L (immiscible) |

| Flash Point | >230°F (110°C) |

BDDA’s low viscosity and high reactivity make it suitable for UV-curable formulations .

Recent Advances and Research Directions

Green Synthesis Routes

-

Bio-based BDO: Fermentation of sugars (e.g., glucose) using engineered E. coli strains .

-

Solvent-Free Esterification: Solid acid catalysts (e.g., zeolites) reduce wastewater generation .

Functional Nanomaterials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume